molecular formula C18H26ClN3O4S B2643012 N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide CAS No. 898426-10-3

N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide

Cat. No.: B2643012
CAS No.: 898426-10-3
M. Wt: 415.93
InChI Key: XJGWIAFBZNTULM-UHFFFAOYSA-N
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Description

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide is a complex organic compound with a molecular formula of C21H30ClN3O2S. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and an ethanediamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorobenzenesulfonyl)piperidine. This intermediate is then reacted with 2-bromoethylamine to yield 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethylamine. Finally, this amine is condensed with isopropyl ethanediamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide
  • N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,4-dimethylphenyl)ethanediamide

Uniqueness

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research fields.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O4S/c1-13(2)21-18(24)17(23)20-11-10-15-5-3-4-12-22(15)27(25,26)16-8-6-14(19)7-9-16/h6-9,13,15H,3-5,10-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGWIAFBZNTULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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